(2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid
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Overview
Description
(2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-methylaniline with a suitable aldehyde or ketone, followed by oxidation and subsequent cyclization to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Scientific Research Applications
(2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Known for its high reactivity and use in organic synthesis.
5-Hydroxy-2(5H)-furanone: Similar in structure but with different functional groups, leading to distinct chemical properties.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical applications.
Uniqueness
What sets (2E)-4-(2-hydroxy-5-methylanilino)-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo various modifications makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-4-(2-hydroxy-5-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-9(13)8(6-7)12-10(14)4-5-11(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b5-4+ |
InChI Key |
RSJIKWWWSZKTRO-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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